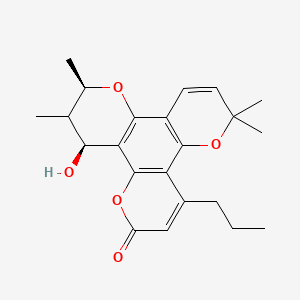

(+)-Calanolide A

Description

Propriétés

IUPAC Name |

(16R,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDRYBLTWYFCFV-FMTVUPSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316787 | |

| Record name | (+)-Calanolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142632-32-4 | |

| Record name | (+)-Calanolide A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142632-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calanolide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142632324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calanolide A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04886 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-Calanolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALANOLIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5A9TQN46W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Cyclization to Chromanone 7

Chromene 4 undergoes acid-catalyzed cyclization with acetaldehyde diethyl acetal. Trifluoroacetic acid and pyridine at 160°C facilitate the formation of chromanone 7, a pivotal precursor. Alternative cyclizing agents like paraldehyde or acid catalysts such as pyridinium p-toluenesulfonate (PPTS) have also been employed, though with variable efficiency.

Luche Reduction to (±)-Calanolide A

Chromanone 7 is reduced using sodium borohydride in the presence of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in ethanol. This Luche reduction selectively produces the desired trans-dihydroxy configuration at positions 11 and 12, yielding (±)-calanolide A in 94% purity after chromatographic purification. The cerium ion moderates borohydride reactivity, preventing over-reduction or pyrone ring opening observed in earlier attempts with plain NaBH₄.

Table 1: Key Reaction Conditions for Chromene 4 Route

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Acetaldehyde diethyl acetal, TFA, pyridine, 160°C | 70–75 |

| Luche Reduction | NaBH₄, CeCl₃·7H₂O, EtOH, rt, 45 min | 94 |

Five-Step Synthesis from Phloroglucinol

An alternative route starting from phloroglucinol (3 ) involves sequential transformations:

Pechmann Reaction

Phloroglucinol reacts with ethyl butyrylacetate under acidic conditions (H₂SO₄ or HCl) to form 5,7-dihydroxy-4-propylcoumarin (2 ) quantitatively.

Friedel-Crafts Acylation

Coumarin 2 is acylated with propionyl chloride in the presence of AlCl₃, yielding 4-propyl-5,7-dihydroxy-8-propionylcoumarin (5 ). This step installs the propionyl group necessary for subsequent chromenylation.

Chromenylation

Treatment of 5 with 4,4-dimethoxy-2-methylbutan-2-ol under acidic conditions generates chromene 11 , which undergoes cyclization to chromanone 18 (analogous to chromanone 7 in the patent route).

Final Reduction and Resolution

Luche reduction of chromanone 18 produces racemic calanolide A, resolved via chiral chromatography into (+)- and (−)-enantiomers. Only (+)-calanolide A exhibits anti-HIV activity, mirroring the natural product’s efficacy.

Table 2: Comparative Analysis of Synthetic Routes

Stereochemical Considerations and Enantiomer Resolution

The C-10, C-11, and C-12 stereocenters dictate calanolide A’s bioactivity. Synthetic routes produce racemic mixtures, necessitating resolution:

Chromatographic Resolution

Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate (±)-calanolide A into (+)- and (−)-forms. The (+)-enantiomer matches natural calanolide A’s configuration (10R,11S,12S) and demonstrates EC₅₀ values of 0.1–0.2 μM against HIV-1, while (−)-calanolide A is inactive.

Asymmetric Synthesis Attempts

Efforts to achieve enantioselective synthesis via microbial reduction (e.g., Baker’s yeast) or chiral catalysts have met limited success, often resulting in ring cleavage or low enantiomeric excess.

Analytical Characterization

Synthetic calanolide A is validated using spectroscopic methods:

NMR Spectroscopy

Mass Spectrometry

Table 3: Key Spectroscopic Data

| Technique | Diagnostic Signals |

|---|---|

| ¹H-NMR | δ 5.54 (H-7), 6.62 (H-8) |

| MS-CI | m/z 371, 353 |

| IR | 1740 cm⁻¹ (lactone C=O) |

Challenges and Alternative Pathways

Failed Routes

- Robinson-Kostanecki Reaction: Treatment of chromene 11 with sodium acetate in acetic anhydride yielded enone 5 , but borohydride reduction led to pyrone ring opening instead of desired dihydroxylation.

- Tri-n-butyltin Hydride: Attempted reduction of enone 5 produced enol 6 in ≤50% yield, unsuitable for scale-up.

Structural Modifications

Derivatives with altered alkyl chains (e.g., ethyl instead of propyl at C-4) show reduced activity, underscoring the necessity of the natural product’s substituents.

Pharmacological Relevance

While synthetic calanolide A matches natural material in anti-HIV assays, clinical development has faced hurdles:

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La calanolide A a fait l'objet de nombreuses études pour ses applications de recherche scientifique. En chimie, elle sert de composé modèle pour étudier la synthèse et la réactivité des pyranocoumarines. En biologie et en médecine, son application principale est celle d'un agent anti-VIH. Elle inhibe l'enzyme transcriptase inverse du VIH-1, empêchant la réplication virale. De plus, la calanolide A a montré des propriétés anticancéreuses, antimicrobiennes et antiparasitaires potentielles. Dans l'industrie, elle est étudiée pour son utilisation potentielle dans le développement de nouveaux agents thérapeutiques pour diverses maladies.

Mécanisme d'action

Le mécanisme d'action de la calanolide A implique sa liaison à l'enzyme transcriptase inverse du VIH-1. Cette liaison inhibe l'activité de l'enzyme, empêchant la conversion de l'ARN viral en ADN, une étape cruciale dans le processus de réplication virale. La calanolide A est unique parmi les INNTI car elle peut se lier à deux sites distincts sur l'enzyme transcriptase inverse. Cette double capacité de liaison améliore son effet inhibiteur et réduit la probabilité de développement de résistances.

Applications De Recherche Scientifique

Calanolide A has been extensively studied for its scientific research applications. In chemistry, it serves as a model compound for studying the synthesis and reactivity of pyranocoumarins . In biology and medicine, its primary application is as an anti-HIV agent. It inhibits the reverse transcriptase enzyme of HIV-1, preventing viral replication . Additionally, Calanolide A has shown potential anticancer, antimicrobial, and antiparasitic properties . In the industry, it is being explored for its potential use in developing new therapeutic agents for various diseases .

Mécanisme D'action

The mechanism of action of Calanolide A involves its binding to the reverse transcriptase enzyme of HIV-1 . This binding inhibits the enzyme’s activity, preventing the conversion of viral RNA into DNA, a crucial step in the viral replication process . Calanolide A is unique among NNRTIs as it can bind to two distinct sites on the reverse transcriptase enzyme . This dual binding capability enhances its inhibitory effect and reduces the likelihood of resistance development .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Naturally Occurring Analogues

Calanolide B: A structural isomer of calanolide A, isolated from C. lanigerum latex. It exhibits weaker anti-HIV-1 activity (EC₅₀ = 0.4 µM) and is inactive against HIV-2 . Unlike calanolide A, it is readily obtainable from renewable sources (e.g., Calophyllum seed oil) .

Costatolide (Calanolide B1) and Dihydrocostatolide: These isomers share anti-HIV-1 activity (EC₅₀ = 0.1–0.2 µM) but differ in resistance profiles. Costatolide synergizes with other antiretrovirals (e.g., protease inhibitors) and inhibits diverse HIV-1 clades, including syncytium-inducing and T-tropic isolates . Dihydrocostatolide shows comparable efficacy but reduced cytotoxicity .

Pseudocalanolides C and D: Originally misassigned structures, these compounds were reclassified after NMR analysis. Their anti-HIV activity remains understudied .

Calanolide E2 and F: Isolated from C. teysmani, calanolide E2 demonstrates notable anti-HIV activity (EC₅₀ = 0.02 µM), surpassing calanolide A in potency .

Activity Against Drug-Resistant Strains

Calanolide A maintains activity against NNRTI-resistant HIV-1 strains (e.g., K103N, Y181C) due to its distinct RT binding mode. Resistance mutations selected by calanolide A (e.g., T139I, L100I) differ from those induced by other NNRTIs like nevirapine . In contrast, costatolide and dihydrocostatolide show partial cross-resistance with calanolide A but retain efficacy against L187F and Y188H mutants .

Pharmacokinetic and Pharmacodynamic Profiles

Additional Pharmacological Effects

- Anti-Tubercular Activity: Calanolide A and B inhibit Mtb replication (MIC = 1–2 µg/mL), with calanolide A effective against multidrug-resistant strains .

- Anticancer Potential: Calanolide A inhibits KB oral cancer cell proliferation (IC₅₀ = 10–50 mg/L) by suppressing telomerase activity and inducing G2/M arrest .

Activité Biologique

Calanolide A, a non-nucleoside reverse transcriptase inhibitor (NNRTI) derived from the tropical tree Calophyllum lanigerum, has garnered attention for its potential therapeutic applications, particularly in the treatment of HIV-1 and tuberculosis. This article explores the biological activity of Calanolide A, focusing on its mechanisms of action, safety profile, pharmacokinetics, and emerging research findings.

Calanolide A exhibits a unique mechanism of action as an NNRTI. Unlike other NNRTIs, it can bind to two distinct sites on the HIV reverse transcriptase enzyme:

- Active site : Similar to other NNRTIs.

- Foscarnet binding site : Allows for a different mode of inhibition.

This dual binding capability enables Calanolide A to maintain efficacy against strains of HIV that have developed resistance to other NNRTIs. It has shown effectiveness against both common mutations associated with NNRTI resistance (K103N and Y181C) and is active against strains resistant to traditional therapies like nevirapine .

Antiviral Activity

Calanolide A has demonstrated significant antiviral activity against various HIV-1 strains. In vitro studies indicated that its 50% effective concentration (EC50) ranged from 0.02 to 0.5 μM, with no activity detected against HIV-2 or simian immunodeficiency virus (SIV) . The compound's ability to inhibit HIV-1 reverse transcriptase through a complex mechanism involving two binding sites is particularly notable .

Table 1: Antiviral Activity of Calanolide A

| Strain Type | EC50 (μM) | Resistance |

|---|---|---|

| Syncytium-inducing | 0.02 - 0.5 | Effective |

| Non-syncytium-inducing | 0.02 - 0.5 | Effective |

| HIV-2 | Not effective | N/A |

| SIV | Not effective | N/A |

Safety Profile and Pharmacokinetics

A Phase I clinical trial assessed the safety and pharmacokinetics of Calanolide A in healthy volunteers. The study involved four cohorts receiving escalating doses (200, 400, 600, and 800 mg). The results indicated:

- Minimal toxicity with adverse events primarily consisting of dizziness, taste perversion, headache, and nausea.

- A terminal-phase half-life () of approximately 20 hours at the highest dose.

- Rapid absorption with maximum plasma concentrations (Cmax) occurring between 2.4 and 5.2 hours post-dosing .

Table 2: Pharmacokinetic Parameters of Calanolide A

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | Half-Life (h) |

|---|---|---|---|

| 200 | Variable | 2.4 - 5.2 | Not determined |

| 400 | Variable | 2.4 - 5.2 | Not determined |

| 600 | Variable | 2.4 - 5.2 | Not determined |

| 800 | Higher than expected | ~20 | ~20 |

Antitubercular Activity

In addition to its antiviral properties, Calanolide A has shown promise against tuberculosis (TB). Research indicates that it is effective against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis, comparable in efficacy to isoniazid .

Table 3: Antitubercular Activity of Calanolide A

| Strain Type | Activity |

|---|---|

| Drug-susceptible | Effective |

| Drug-resistant | Effective |

Case Studies and Research Findings

Recent studies have expanded the understanding of Calanolide A's biological activities beyond antiviral effects:

- Antiproliferative Effects : In vitro studies have demonstrated that Calanolide A inhibits tumor promotion by blocking TPA-induced activation in Raji cell lines, suggesting potential anticancer properties .

- Synergistic Effects : When combined with other antiretroviral drugs, such as nevirapine, Calanolide A has shown synergistic effects, enhancing overall antiviral efficacy .

- Metabolism Studies : Ongoing research into the metabolism of Calanolide A derivatives aims to identify analogs with improved potency against HIV-1 while minimizing side effects .

Q & A

Q. What is the molecular mechanism of Calanolide A as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in HIV-1?

Calanolide A inhibits HIV-1 reverse transcriptase by binding to a hydrophobic pocket near the enzyme’s active site, inducing conformational changes that disrupt its function. To validate this mechanism, researchers should employ:

- In vitro assays : Measure inhibition kinetics using recombinant reverse transcriptase and viral RNA/DNA substrates .

- Structural analysis : Use X-ray crystallography or cryo-EM to visualize binding interactions .

- Resistance profiling : Compare efficacy against wild-type and NNRTI-resistant HIV strains to identify mutation-specific vulnerabilities .

Q. How can researchers verify the stereochemical configuration of Calanolide A during synthesis?

The compound has three defined stereocenters (10R, 11R, 12S). Methodological approaches include:

- Chiral chromatography : Separate enantiomers using columns like Chiralpak IA/IB .

- NMR spectroscopy : Analyze coupling constants and NOE effects to confirm spatial arrangements .

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction .

Q. What in vitro and in vivo models are appropriate for preclinical evaluation of Calanolide A’s anti-HIV activity?

Q. What natural sources and extraction methods yield Calanolide A?

Calanolide A is isolated from Calophyllum lanigerum var. austrocoriaceum. Key steps include:

Q. How can researchers ensure reproducibility in synthesizing Calanolide A?

The four-step synthesis from phloroglucinol involves:

- Pechmann reaction : Form coumarin derivatives.

- Friedel-Crafts acylation : Introduce substituents.

- Chromenylation : Construct the pyran ring.

- Luche reduction : Finalize stereochemistry . Detailed protocols for reaction conditions (e.g., temperature, catalysts) and intermediate characterization (e.g., NMR, HRMS) are critical .

Advanced Research Questions

Q. How should clinical trials for Calanolide A be designed to address its pharmacokinetic limitations?

Phase 1 trials revealed dose-dependent safety (200–800 mg) but variable bioavailability. Recommendations:

Q. What strategies resolve contradictions in Calanolide A’s efficacy data across cell lines and animal models?

Discrepancies may arise from differences in viral strains or host factors. Mitigation approaches:

Q. How can researchers overcome NNRTI cross-resistance in Calanolide A derivatives?

Structural modifications targeting conserved regions of the reverse transcriptase pocket:

- Fragment-based drug design : Screen analogues using surface plasmon resonance (SPR) to identify high-affinity binders .

- Resistance gene sequencing : Identify mutation hotspots (e.g., K103N, Y181C) and engineer compounds to bypass steric hindrance .

Q. What analytical methods quantify Calanolide A’s purity and stability in synthetic batches?

Q. How can Calanolide A’s synergistic potential with other antiretrovirals be systematically evaluated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.